1-(4-{3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione
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Overview
Description
1-(4-{3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a pyrrolidine-2,5-dione moiety
Preparation Methods
The synthesis of 1-(4-{3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate starting materials under specific conditions.
Attachment of the piperidine ring: This involves the reaction of the pyrimidine derivative with a piperidine derivative.
Formation of the pyrrolidine-2,5-dione moiety: This step involves the cyclization of the intermediate compound to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-(4-{3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-{3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-{3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved depend on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 1-(4-{3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione include:
Imidazole derivatives: These compounds also contain heterocyclic rings and have various biological activities.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Phenylimidazoles: These compounds contain a benzene ring linked to an imidazole ring and have various applications.
Properties
IUPAC Name |
1-[4-[3-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c26-18-8-9-19(27)25(18)17-6-4-16(5-7-17)20(28)24-12-1-3-15(13-24)14-29-21-22-10-2-11-23-21/h2,4-7,10-11,15H,1,3,8-9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMVYHIEZPEAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)COC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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